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1,1-Bis(t-hexylperoxy)-3,3,5-trimethyl cyclohexane

Thermal decomposition kinetics Peroxyketal half-life Initiator pot life

1,1-Bis(t-hexylperoxy)-3,3,5-trimethyl cyclohexane (CAS 104066-39-9), also known by the trade name PERHEXA TMH, is an organic peroxyketal characterized by two tert-hexylperoxy groups attached to a 3,3,5-trimethylcyclohexane backbone. With a molecular formula of C21H42O4 and a molecular weight of 358.56 g/mol, it belongs to the bifunctional peroxide initiator class widely used in radical polymerization, crosslinking of elastomers, and curing of unsaturated polyester resins.

Molecular Formula C21H42O4
Molecular Weight 358.6 g/mol
CAS No. 104066-39-9
Cat. No. B018493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(t-hexylperoxy)-3,3,5-trimethyl cyclohexane
CAS104066-39-9
Synonyms1,1-Bis(t-hexylperoxy)-3,3,5-trimethyl cyclohexane
Molecular FormulaC21H42O4
Molecular Weight358.6 g/mol
Structural Identifiers
SMILESCCCC(C)(C)OOC1(CC(CC(C1)(C)C)C)OOC(C)(C)CCC
InChIInChI=1S/C21H42O4/c1-10-12-19(6,7)22-24-21(25-23-20(8,9)13-11-2)15-17(3)14-18(4,5)16-21/h17H,10-16H2,1-9H3
InChIKeyFYRCDEARNUVZRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Bis(t-hexylperoxy)-3,3,5-trimethylcyclohexane (CAS 104066-39-9): Peroxyketal Class Benchmark for Controlled Radical Generation


1,1-Bis(t-hexylperoxy)-3,3,5-trimethyl cyclohexane (CAS 104066-39-9), also known by the trade name PERHEXA TMH, is an organic peroxyketal characterized by two tert-hexylperoxy groups attached to a 3,3,5-trimethylcyclohexane backbone [1]. With a molecular formula of C21H42O4 and a molecular weight of 358.56 g/mol, it belongs to the bifunctional peroxide initiator class widely used in radical polymerization, crosslinking of elastomers, and curing of unsaturated polyester resins . Its structural differentiation—incorporation of longer tert-hexyl chains and a methyl-substituted cyclohexane ring—directly modulates thermal decomposition kinetics, hydrophobicity, and radical generation efficiency relative to its closest analogs, making compound selection a non-trivial procurement decision [2].

Why 1,1-Bis(t-hexylperoxy)-3,3,5-trimethylcyclohexane Cannot Be Swapped with Generic Peroxyketals or Dialkyl Peroxides


Within the peroxyketal family, minor structural modifications—such as replacing tert-butyl with tert-hexyl groups or introducing methyl substituents on the cyclohexane ring—produce measurable shifts in half-life temperature, activation energy, and hydrophobicity that directly impact processing window, cure rate, and final material properties [1]. For instance, a 0.4°C difference in 10-hour half-life temperature between the methyl-substituted and unsubstituted t-hexyl analogs translates into a meaningful change in pot life at a given processing temperature [1]. Similarly, substituting tert-butyl with tert-hexyl groups increases molecular weight by ~56 g/mol (from 302 to 358 g/mol) and raises LogP by approximately 1.7 units, leading to distinct solubility and compatibility profiles in non-polar elastomer compounds that cannot be replicated by simply adjusting the loading of a lower-molecular-weight analog . These quantitative structure-property relationships mean that generic substitution without reformulation risks under-cure, scorch, or phase separation.

1,1-Bis(t-hexylperoxy)-3,3,5-trimethylcyclohexane: Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs


10-Hour Half-Life Temperature: Methyl-Substituted t-Hexyl Peroxyketal vs. Unsubstituted Analog

The 10-hour half-life temperature (T₁₀) of 1,1-bis(t-hexylperoxy)-3,3,5-trimethylcyclohexane (PERHEXA TMH) is 86.7°C, which is 0.4°C lower than the 87.1°C recorded for its non-methylated structural analog 1,1-bis(t-hexylperoxy)cyclohexane (PERHEXA HC) [1]. This small but consistent downward shift indicates that the 3,3,5-trimethyl substitution on the cyclohexane ring modestly accelerates thermal decomposition relative to the unsubstituted ring system.

Thermal decomposition kinetics Peroxyketal half-life Initiator pot life

1-Hour and 1-Minute Half-Life Temperatures: t-Hexyl Peroxyketal vs. t-Butyl Peroxyketal Core Structure

The 1-hour half-life temperature of 1,1-bis(t-hexylperoxy)cyclohexane (the non-methylated t-hexyl core structure) is 107.3°C, with a 1-minute half-life temperature of 149.2°C . In contrast, the t-butyl analog 1,1-bis(t-butylperoxy)-3,3,5-trimethylcyclohexane (Luperox 231 / Perhexa 3M) exhibits a 1-minute half-life temperature of 155°C and an activation energy of 35.5 kcal/mol (148.5 kJ/mol) [1]. The approximately 5.8°C lower 1-minute half-life temperature for the t-hexyl core structure indicates that replacing tert-butyl with tert-hexyl groups produces a more thermally labile peroxide, decomposing at lower temperatures.

Crosslinking peroxide reactivity Half-life temperature ranking Elastomer cure kinetics

Thermal Curing Activation Energy in Vinyl Ester Resin Systems: Concentration-Dependent Kinetics

Dynamic DSC analysis using the Ozawa method on vinyl ester resin thermally initiated by 1,1-bis(t-hexylperoxy)-3,3,5-trimethylcyclohexane yielded activation energies ranging from 96.16 to 106.60 kJ/mol across initiator-to-resin weight ratios of 0.5:100 to 5:100, with corresponding pre-exponential factors spanning e²⁶·²⁶ to e³⁰·¹⁶ [1]. Increasing initiator concentration systematically shifted the exothermic peak temperature to lower values (from approximately 128°C at 0.5 phr to approximately 106°C at 5 phr) and altered the overall reaction order from 2.64–2.88 [1]. For context, the t-butyl analog 1,1-bis(t-butylperoxy)-3,3,5-trimethylcyclohexane was reported in a separate study to have the highest crosslinking reactivity among four common peroxides in EPR/EPDM, with a first-order decomposition rate constant exceeding that of dicumyl peroxide, 2,5-dimethyl-2,5-di-(t-butylperoxy)hexane, and 2,5-dimethyl-2,5-di-(t-butylperoxide)-3-hexyne [2].

Vinyl ester curing Ozawa method Activation energy DSC kinetics

Golf Ball Core Crosslinking: Patent-Claimed Resilience and Vulcanization Time Advantage over t-Butyl Analogs

U.S. Patent 7,183,357 (Bridgestone Sports Co., Ltd.) claims that golf ball cores formulated with 1,1-bis(t-hexylperoxy)-3,3,5-trimethylcyclohexane, 1,1-bis(t-hexylperoxy)cyclohexane, or 2,2-bis(4,4-di-t-butylperoxycyclohexyl)propane as the organic peroxide crosslinking agent exhibit improved resilience (rebound) and reduced vulcanization time compared to cores using conventional peroxides such as 1,1-bis(t-butylperoxy)-3,3,5-trimethylcyclohexane or 1,1-bis(t-butylperoxy)cyclohexane [1]. The patent specifies organic peroxide loading of 0.05–3 parts per 100 parts base rubber (polybutadiene with ≥60% cis-1,4 content), with a stated preference for 0.15–0.6 pbw to balance rebound, durability, and crosslinking time [1]. Reduced vulcanization time directly translates to increased manufacturing throughput.

Golf ball manufacturing Polybutadiene crosslinking Rebound resilience Vulcanization productivity

Peroxyketal Class Advantage: Crosslinking Rate Up to 10× Faster Than Dialkyl Peroxides at Equivalent Temperature

Peroxyketal peroxides, including 1,1-bis(t-hexylperoxy)-3,3,5-trimethylcyclohexane, provide significantly faster crosslinking rates compared to dialkyl peroxides—up to ten times faster at equivalent cure temperatures—owing to their bifunctional O–O bond architecture that generates four radical species per molecule upon thermal decomposition [1]. This class-level kinetic advantage is mechanistically distinct from the differences among individual peroxyketal structures and represents a fundamental selection criterion when choosing between peroxyketal and dialkyl peroxide initiator systems.

Peroxyketal vs. dialkyl peroxide Crosslinking kinetics Elastomer cure rate

1,1-Bis(t-hexylperoxy)-3,3,5-trimethylcyclohexane: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


High-Throughput Polybutadiene Golf Ball Core Manufacturing Requiring Reduced Vulcanization Cycle Time

Based on direct patent evidence [1] showing that 1,1-bis(t-hexylperoxy)-3,3,5-trimethylcyclohexane reduces vulcanization time while improving rebound resilience compared to t-butylperoxy analogs, this compound is the preferred initiator in polybutadiene-based golf ball core formulations (cis-1,4 content ≥60%) where manufacturing throughput is limited by cure cycle bottleneck. Recommended loading range: 0.15–0.6 parts per 100 parts base rubber, optionally co-formulated with 0.15–0.6 pbw dicumyl peroxide for further resilience enhancement [1].

Vinyl Ester and Unsaturated Polyester Resin Curing with Tunable Activation Energy (96–107 kJ/mol)

The Ozawa kinetic analysis [2] demonstrates that activation energy for vinyl ester resin curing initiated by this compound can be tuned from 96.16 to 106.60 kJ/mol by adjusting initiator concentration between 0.5 and 5 wt%. This tunability supports applications where precise control over the curing exotherm onset (from ~128°C down to ~106°C) is required, such as in pultrusion, resin transfer molding, or hot press molding of unsaturated polyester composites in the 120–150°C range.

Low-Temperature Initiator for Acrylonitrile-Styrene Copolymer Production with Reduced Discoloration

Japanese Patent JPH10195141 (NOF Corporation) specifies the use of 1,1-bis(t-hexylperoxy)-3,3,5-trimethylcyclohexane as the designated initiator for copolymerization of acrylonitrile with styrene monomer in the presence of a rubbery polymer, achieving reduced discoloration and low gel fraction in the final copolymer. The lower 10-hour half-life temperature (86.7°C) of this peroxyketal compared to structural analogs [3] supports low-temperature initiation windows that minimize thermal degradation byproducts in heat-sensitive acrylonitrile copolymer systems.

Electronic Component Adhesive Films Demanding Short Mounting Time and Void Suppression

Patent US20160272854A1 [3] incorporates 1,1-bis(t-hexylperoxy)-3,3,5-trimethylcyclohexane (PERHEXA TMH, T₁₀ = 86.7°C) as the radical polymerization initiator in acrylic-based adhesive films for flip chip mounting. The specific selection of this peroxyketal over alternatives is based on its half-life temperature window, which enables sufficient solder wetting while preventing solder flow within a short mounting time and suppressing void formation due to controlled radical generation kinetics.

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